

Clinical trial data on Voglibose and cardiovascular outcomes

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Compound of Interest

Compound Name: Voglibose

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Voglibose and Cardiovascular Outcomes: A Comparative Guide

For researchers and professionals in drug development, understanding the cardiovascular impact of anti-diabetic medications is of paramount importance. This guide provides a comparative analysis of clinical trial data on **Voglibose**, an alpha-glucosidase inhibitor, and its effects on cardiovascular outcomes.

Clinical Trial Data on Voglibose and Cardiovascular Outcomes

Voglibose's role in cardiovascular risk reduction has been investigated in several clinical trials, with varying results. The following table summarizes key studies and their findings.

Trial/Study	Comparison	Patient Population	Key Cardiovascular Outcomes/Endpoints	Findings
ABC Trial	Voglibose vs. Placebo	Patients with impaired glucose tolerance and a history of myocardial infarction.	Composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina or heart failure.	The trial was discontinued prematurely due to futility. The primary cardiovascular composite outcome was numerically higher in the voglibose group, but the difference was not statistically significant. [1]
Meta-analysis of AGI trials	Alpha-glucosidase inhibitors (including Voglibose) vs. Placebo	Patients with impaired glucose tolerance or type 2 diabetes.	Incident type 2 diabetes and cardiovascular outcomes.	A meta-analysis of three trials indicated that while AGIs significantly reduced the risk of incident type 2 diabetes, their impact on cardiovascular outcomes was neutral. [1]

MUSCAT-HF (sub-analysis)	Voglibose vs. Luseogliflozin	Patients with type 2 diabetes and heart failure with preserved ejection fraction.	High-risk lipid profiles and inflammatory markers.	This sub-analysis of a randomized controlled trial compared the effects on surrogate markers of cardiovascular risk. The primary outcome of the main trial was the change in B- type natriuretic peptide (BNP) levels. [2] [3]
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Voglibose in Combination Therapy

The efficacy and safety of **Voglibose** when used with other anti-diabetic agents have also been a subject of clinical investigation.

Comparison	Patient Population	Key Glycemic and Other Outcomes	Findings
Voglibose + Metformin vs. Metformin alone	Drug-naïve, newly-diagnosed type 2 diabetes patients.	Change in HbA1c, fasting plasma glucose (FPG), postprandial glucose (PPG), glycemic variability, and body weight.	The combination of voglibose and metformin was superior to metformin monotherapy in reducing HbA1c and improving glycemic variability. The combination therapy also resulted in significant weight loss and numerically fewer gastrointestinal adverse events.[4]
Voglibose + Metformin vs. Glibenclamide + Metformin	Type 2 diabetes patients inadequately controlled with metformin alone.	Change in HbA1c and Fasting Plasma Glucose (FPG).	This clinical trial was designed to compare glycemic control and cardiovascular risk, with the primary endpoints focused on changes in blood sugar levels.[5]

Experimental Protocols

A closer look at the methodologies of key trials provides deeper insights into the evidence generated.

ABC (Alpha-glucosidase-inhibitor Blocks Cardiac Events) Trial Protocol

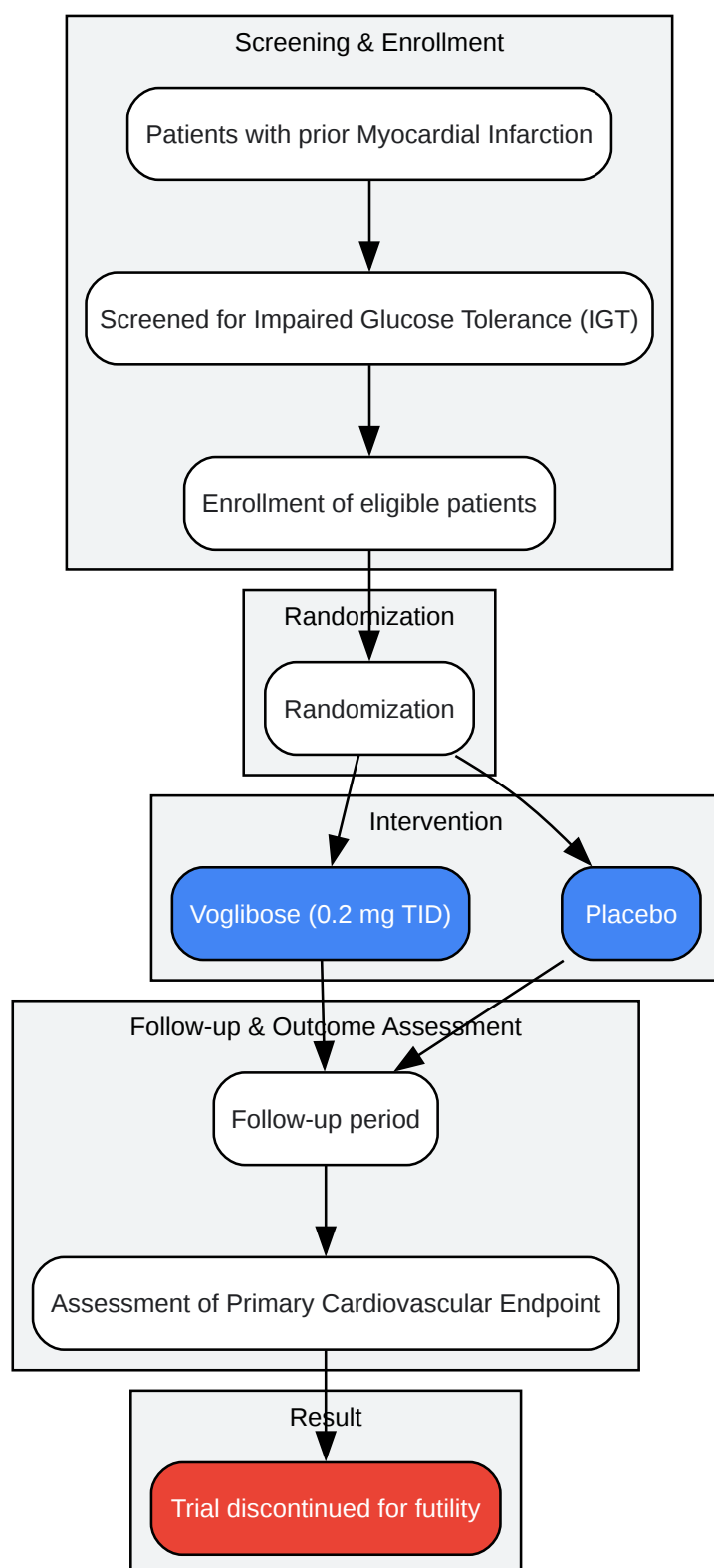
- Objective: To determine if **voglibose** could prevent secondary cardiovascular events in patients with impaired glucose tolerance (IGT) and a prior myocardial infarction (MI).

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with a history of MI and newly diagnosed IGT.
- Intervention: Patients were randomly assigned to receive either **voglibose** (0.2 mg three times daily) or a placebo.
- Primary Endpoint: A composite of cardiovascular death, non-fatal MI, non-fatal stroke, or hospitalization for unstable angina or heart failure.
- Results: An interim analysis of the first 870 participants showed a numerically higher frequency of the primary cardiovascular composite outcome in the **voglibose** group (Hazard Ratio 1.24), although this was not statistically significant. The trial was subsequently discontinued for futility.[\[1\]](#)

Visualizing Experimental and Biological Pathways

Diagrams can effectively illustrate complex processes, from clinical trial workflows to molecular signaling pathways.

Experimental Workflow of the ABC Trial



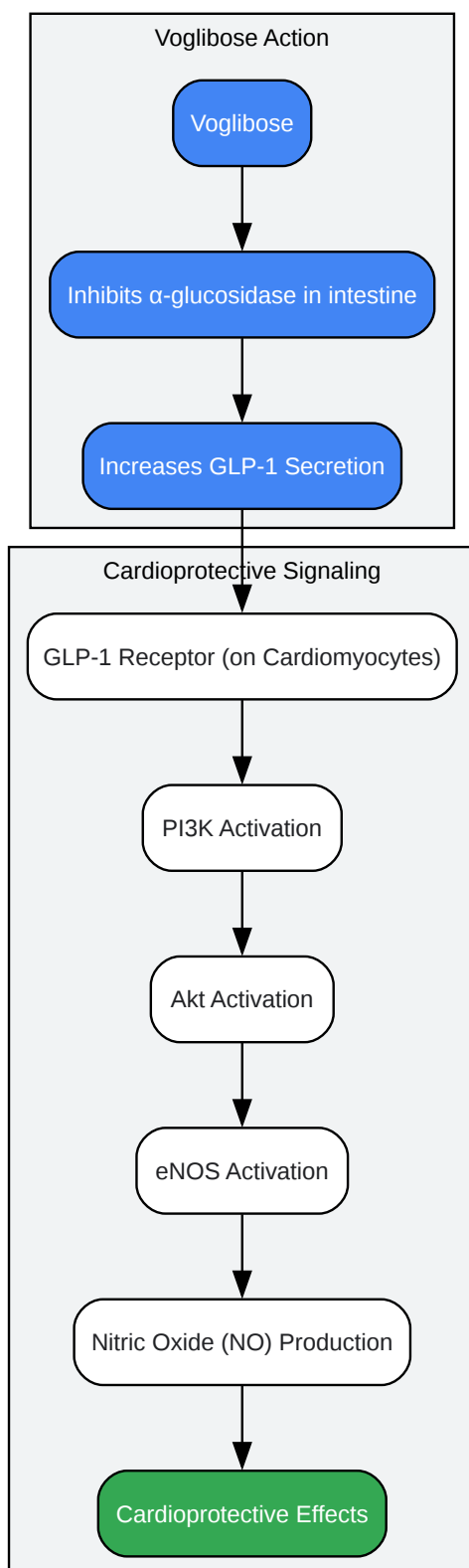
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Caption: Workflow of the ABC clinical trial.

Proposed Cardioprotective Signaling Pathway of Voglibose

While clinical evidence for cardiovascular benefits in large trials is lacking, preclinical studies suggest a potential mechanism of action for cardioprotection.

Voglibose, an alpha-glucosidase inhibitor, primarily acts in the gastrointestinal tract to delay carbohydrate absorption.^{[6][7]} This action leads to an increase in the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 has been shown to have protective effects on the cardiovascular system. The proposed pathway involves the binding of GLP-1 to its receptor (GLP-1R) on cardiomyocytes, which in turn activates the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade. This activation leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and has anti-inflammatory and anti-thrombotic properties, which are all considered cardioprotective.^{[8][9][10]}



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